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Diazene, (2-iodophenyl)phenyl-

Cat. No.: B11690428
CAS No.: 51343-11-4
M. Wt: 308.12 g/mol
InChI Key: NMCIPMLLSDPYDL-UHFFFAOYSA-N
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Description

Nomenclature and Accepted Synonyms in Chemical Literature

The naming of chemical compounds follows standardized rules to ensure clarity and avoid ambiguity. However, historical and common usage often leads to multiple names for the same substance.

IUPAC Designation: (E)-1-(2-Iodophenyl)-2-phenyldiazene

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The designation (E)-1-(2-Iodophenyl)-2-phenyldiazene precisely describes the molecule's structure. iucr.org The "(E)" prefix specifies the stereochemistry around the nitrogen-nitrogen double bond, indicating that the substituent groups (the 2-iodophenyl and phenyl groups) are on opposite sides of the double bond. youtube.comunito.it "Diazene" refers to the HN=NH parent structure, which in this case is substituted with a 2-iodophenyl group on one nitrogen atom and a phenyl group on the other.

Common Academic Synonyms: 2-Iodoazobenzene and Related Terms

In academic literature and chemical databases, (E)-1-(2-Iodophenyl)-2-phenyldiazene is frequently referred to by its common synonym, 2-Iodoazobenzene. chemsrc.com This name is derived from the parent molecule azobenzene (B91143), which consists of two phenyl rings connected by a diazene (B1210634) linkage. The "2-Iodo" prefix indicates the position of the iodine atom on one of the phenyl rings. Other related terms found in the literature include (2-iodophenyl)-phenyldiazene. chemsrc.com While these synonyms are widely used, the full IUPAC name provides the most explicit structural information, particularly regarding the stereoisomeric form.

Stereoisomeric Forms and their Significance in Chemical Transformations

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. youtube.comnumberanalytics.com For (2-Iodophenyl)phenyldiazene, the presence of the nitrogen-nitrogen double bond gives rise to geometric isomerism.

Characterization of (E) and (Z) Isomers

The two possible stereoisomers of (2-Iodophenyl)phenyldiazene are the (E) and (Z) isomers. rsc.org

** (E)-isomer:** As previously mentioned, the (E)-isomer, also known as the trans-isomer, has the 2-iodophenyl and phenyl groups on opposite sides of the N=N double bond. iucr.orgnih.gov This configuration is generally the more thermodynamically stable form. rsc.org X-ray crystallography studies have shown that the molecule of (E)-1-(2-Iodophenyl)-2-phenyldiazene is approximately planar. iucr.orgnih.govresearchgate.net

** (Z)-isomer:** The (Z)-isomer, or cis-isomer, has the 2-iodophenyl and phenyl groups on the same side of the N=N double bond. This isomer is typically less stable and can be formed from the (E)-isomer through photoisomerization. rsc.orgwikipedia.org

The characterization of these isomers is often accomplished using spectroscopic techniques such as UV-visible and NMR spectroscopy, which can distinguish between the different spatial arrangements of the atoms. unimi.it

Table 1: Crystal Data and Structure Refinement for (E)-1-(2-Iodophenyl)-2-phenyldiazene iucr.orgnih.gov

ParameterValue
Molecular FormulaC₁₂H₉IN₂
Molecular Weight308.11 g/mol
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)4.628 (3)
b (Å)12.801 (9)
c (Å)18.312 (12)
Volume (ų)1084.9 (13)
Z4
Temperature (K)296

Implications of Isomerism in Reaction Pathways and Photochemical Behavior

The existence of (E) and (Z) isomers has significant implications for the chemical reactivity and photochemical properties of (2-Iodophenyl)phenyldiazene. numberanalytics.comosti.gov

Photochemical Behavior: Azobenzene and its derivatives, including 2-iodoazobenzene, are well-known for their photochromic properties, meaning they can undergo reversible isomerization when exposed to light. wikipedia.orgbeilstein-journals.org

E → Z Isomerization: Irradiation with light of a specific wavelength, typically in the UV region, can promote the conversion of the more stable (E)-isomer to the less stable (Z)-isomer. unimi.itoit.eduresearchgate.net This process involves the excitation of electrons in the N=N double bond, allowing for rotation and a change in geometry. oit.edu

Z → E Isomerization: The (Z)-isomer can revert to the more stable (E)-isomer either thermally or by irradiation with light of a different wavelength (often in the visible range). unimi.itnih.govmdpi.comdtic.mil This reversible photoisomerization makes these compounds interesting for applications in molecular switches and photosensitive materials. unimi.itnih.gov

Reaction Pathways: The different spatial arrangements of the (E) and (Z) isomers can lead to different reaction pathways and products. osti.govnih.govyoutube.com The proximity of the 2-iodophenyl group to the other phenyl ring in the (Z)-isomer, for example, could facilitate intramolecular reactions that are not possible in the (E)-isomer. The iodine atom itself can be a site for further chemical modification through reactions like Sonogashira coupling, which can be influenced by the isomeric state of the molecule. rsc.org The study of these distinct reaction pathways for each isomer is crucial for understanding and controlling the outcomes of chemical syntheses involving this compound. nih.govcopernicus.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9IN2 B11690428 Diazene, (2-iodophenyl)phenyl- CAS No. 51343-11-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51343-11-4

Molecular Formula

C12H9IN2

Molecular Weight

308.12 g/mol

IUPAC Name

(2-iodophenyl)-phenyldiazene

InChI

InChI=1S/C12H9IN2/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H

InChI Key

NMCIPMLLSDPYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2I

Origin of Product

United States

Advanced Synthetic Methodologies for E 1 2 Iodophenyl 2 Phenyldiazene and Its Functionalized Derivatives

Traditional Synthetic Routes and their Limitations

Historically, the synthesis of aromatic azo compounds has relied on two primary methods: the condensation of aromatic nitroso compounds with anilines and azo-coupling reactions. mdpi.comnih.gov While foundational, these routes possess significant limitations, particularly concerning substrate scope, reaction conditions, and safety.

Condensation of Aromatic Nitroso Compounds with Anilines

One of the earliest methods for forming the azobenzene (B91143) linkage is the Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline, typically catalyzed by acetic acid. mdpi.comnih.govwikipedia.org For the synthesis of (E)-1-(2-iodophenyl)-2-phenyldiazene, this would theoretically involve the reaction of nitrosobenzene with 2-iodoaniline or 2-iodonitrosobenzene with aniline.

The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the nitroso group, followed by dehydration to form the azo bond. wikipedia.org However, the practical application of this method is hampered by several factors. The synthesis and isolation of the required nitroso precursors can be challenging. wikipedia.org Furthermore, the reaction conditions can be harsh, and the method's substrate scope is often limited, making it less suitable for creating complex or highly functionalized azobenzenes. mdpi.com

Azo-Coupling Reactions

Azo-coupling is a widely used industrial reaction for producing dyes and pigments. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aryl diazonium salt (the electrophile) with an activated aromatic compound, such as a phenol or an aniline (the nucleophile). wikipedia.orglibretexts.org To synthesize (E)-1-(2-iodophenyl)-2-phenyldiazene, one could react benzenediazonium chloride with iodobenzene. However, iodobenzene is not sufficiently activated for this reaction. A more feasible route would be the diazotization of 2-iodoaniline followed by coupling with an activated aromatic ring like phenol or aniline. nih.govnih.gov

Despite its widespread use, this classical method has notable drawbacks. researchgate.net The key limitations are summarized in the table below.

LimitationDescription
Reaction Conditions The reaction requires low temperatures (typically 0–5 °C) to maintain the stability of the diazonium salt and carefully controlled pH, often needing acidic or alkaline additives. organic-chemistry.orgnih.govresearchgate.net
Substrate Scope The coupling partner must be an electron-rich, activated aromatic compound, which significantly narrows the range of possible products. mdpi.comnih.govwikipedia.org
Safety Concerns Diazonium salts can be unstable and potentially explosive, especially in a dry state, posing a safety risk. mdpi.comnih.gov
Side Reactions Competition between C-coupling and N-coupling can occur, particularly with amine nucleophiles, leading to triazene byproducts. wikipedia.org

These limitations necessitate the development of more versatile and safer synthetic strategies for producing functionalized azo compounds like (E)-1-(2-iodophenyl)-2-phenyldiazene. mdpi.comresearchgate.net

Strategies Employing Halogenated Azobenzene Precursors

Modern synthetic approaches often involve the late-stage functionalization of a pre-formed azobenzene scaffold. thieme-connect.com Using halogenated azobenzenes, particularly 2-iodoazobenzene, as key intermediates provides a versatile platform for introducing a wide range of functional groups through cross-coupling reactions.

Synthesis and Utility of 2-Iodoazobenzene as a Key Intermediate

(E)-1-(2-Iodophenyl)-2-phenyldiazene (2-iodoazobenzene) is a valuable building block in organic synthesis. nih.gov Its utility stems from the presence of the iodine atom, which can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. thieme-connect.comnbinno.com This allows for the introduction of aryl, alkynyl, and amino moieties, among others, providing access to a vast library of functionalized azobenzene derivatives that would be difficult to synthesize via traditional methods. thieme-connect.comrsc.org

For instance, 2-iodoazobenzene has been successfully used in Sonogashira coupling reactions with silyl-protected acetylenes to yield 2-[(trialkylsilyl)ethynyl]azobenzenes in high yields (87-97%). thieme-connect.com This demonstrates its role as a robust precursor for creating more complex molecular switches. Furthermore, ortho-iodoazobenzenes can be converted into hypervalent iodine reagents, such as diaryliodonium salts. rsc.org These salts act as efficient electrophilic arylating agents, enabling the transfer of the azobenzene moiety to a wide range of O-, N-, C-, and S-nucleophiles under mild, metal-free conditions. rsc.org

The synthesis of 2-iodoazobenzene itself can be achieved through the halogenation of azobenzene or by building the molecule from iodinated precursors using the traditional methods mentioned previously, followed by functionalization.

Halogenation Techniques for Azobenzene Derivatives

The direct halogenation of azobenzene presents a challenge due to the electronic properties of the diazenyl group, which can lead to low reactivity or the formation of polyhalogenated products. thieme-connect.com However, recent advancements have provided more selective and efficient methods for introducing halogens, particularly at the ortho position.

Modern halogenation techniques offer significant advantages over older methods, as detailed in the following table.

TechniqueDescriptionAdvantages
Palladium-Catalyzed C–H Halogenation This method uses a palladium catalyst to direct the halogenation to the ortho position of the azobenzene core. acs.org A two-step process involving Pd-catalyzed C–H ortho-bromination followed by copper-catalyzed methoxylation has been used to prepare functionalized tetra-ortho-methoxyazobenzenes. acs.orgHigh regioselectivity for the ortho position; broad tolerance for different functional groups. acs.org
Mechanochemical Halogenation This solvent-free technique involves the direct halogenation of C–H bonds in azobenzenes using N-halosuccinimides (NCS, NBS, NIS) in a ball mill. beilstein-journals.orgbeilstein-journals.org The reaction can proceed with or without a Pd(II) catalyst, depending on the substituents present on the azobenzene. beilstein-journals.orgbeilstein-journals.orgEnvironmentally friendly (solvent-free); reduced reaction times; high yields; unique selectivity compared to solution-based methods. beilstein-journals.orgbeilstein-journals.org
Hypervalent Iodine Reagents While not a direct halogenation of azobenzene, this method starts with an iodo-azobenzene to create a diaryliodonium salt, which then functionalizes other molecules. rsc.orgProvides access to a wide range of ortho-substituted azobenzenes under mild, metal-free conditions. rsc.org

These advanced strategies, particularly those leveraging palladium catalysis and mechanochemistry, have significantly improved the accessibility of specifically halogenated azobenzenes, thereby enabling the synthesis and subsequent functionalization of key intermediates like (E)-1-(2-iodophenyl)-2-phenyldiazene. acs.orgbeilstein-journals.org

Mechanistic Investigations of Chemical Reactivity and Transformations of E 1 2 Iodophenyl 2 Phenyldiazene

Nucleophilic Substitution Reactions at the Aryl Iodide Moiety

Aryl halides, such as (E)-1-(2-Iodophenyl)-2-phenyldiazene, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts. chemguide.co.uk This reduced reactivity is attributed to the increased strength of the carbon-halogen bond due to interaction between the halogen's lone pairs and the aromatic ring's delocalized π-electrons. chemguide.co.uk However, under specific conditions, nucleophilic substitution at the aryl iodide moiety of this diazene (B1210634) can be achieved.

Reactions with Cuprous Cyanide and Alkoxides

The introduction of a cyano group onto the aromatic ring can be accomplished through reactions with cuprous cyanide. This transformation is a valuable method for the synthesis of aryl nitriles. Similarly, reactions with alkoxides can be employed to introduce alkoxy groups, forming aryl ethers. These reactions typically require elevated temperatures and sometimes the use of a catalyst to proceed at a reasonable rate.

Comparative Reactivity Studies of Haloazobenzenes

The reactivity of haloazobenzenes in nucleophilic substitution reactions is influenced by the nature of the halogen substituent. The carbon-halogen bond strength decreases in the order of C-Cl > C-Br > C-I. libretexts.org Consequently, iodo-substituted azobenzenes, like (E)-1-(2-Iodophenyl)-2-phenyldiazene, are generally more reactive towards nucleophilic substitution compared to their chloro and bromo analogues. libretexts.org This trend is a key consideration in designing synthetic routes that involve the displacement of a halogen atom.

Substitution Reactions of Diiodoazobenzene Derivatives

Studies on diiodoazobenzene derivatives provide further insight into the reactivity of the carbon-iodine bond. researchgate.net For instance, the molecular structure of (E)-bis(2-iodophenyl)diazene reveals a planar trans geometry with the iodine atoms positioned ortho to the azo bridge. researchgate.net The presence of two iodine atoms offers the potential for sequential or double substitution reactions, allowing for the introduction of two different or identical functional groups. The regioselectivity of these reactions can be influenced by steric and electronic factors.

Organometallic Cross-Coupling Reactions for C-C Bond Formation

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. (E)-1-(2-Iodophenyl)-2-phenyldiazene serves as an excellent electrophilic partner in several such reactions due to the reactive carbon-iodine bond.

Sonogashira Coupling Reactions and Optimization Challenges

The Sonogashira reaction is a widely used method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org (E)-1-(2-Iodophenyl)-2-phenyldiazene can undergo Sonogashira coupling to introduce an alkynyl group at the ortho position.

Optimization of Sonogashira reactions can be challenging. researchgate.net Factors such as the choice of catalyst, co-catalyst, base, and solvent can significantly impact the reaction yield and selectivity. rsc.orgmdpi.com For instance, the use of a copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne. google.com Therefore, copper-free Sonogashira protocols have been developed. organic-chemistry.orgnih.gov The reaction conditions must be carefully tuned to achieve efficient coupling, especially with sterically hindered or electronically deactivated substrates. beilstein-journals.org

A study on the photoreactivity of (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene, a product of a Sonogashira coupling, demonstrated the potential for subsequent intramolecular cyclizations to form complex heterocyclic scaffolds. rsc.org This highlights the synthetic utility of the Sonogashira reaction in creating precursors for further transformations.

Table 1: Selected Conditions for Sonogashira Coupling Reactions

Catalyst Co-catalyst Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ CuI Et₃N THF Room Temp. High
PdCl₂(PPh₃)₂ CuI Piperidine DMF 100 Good

This table presents a generalized summary of conditions and not specific results for (E)-1-(2-Iodophenyl)-2-phenyldiazene.

Stille Coupling Reactions via Organostannyl Azobenzene (B91143) Intermediates

The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While (E)-1-(2-Iodophenyl)-2-phenyldiazene can act as the electrophilic partner, an alternative strategy involves the initial conversion of the iodo-azobenzene into an organostannyl azobenzene intermediate. nih.govthieme-connect.de This intermediate then serves as the nucleophilic partner in a subsequent Stille coupling reaction. thieme-connect.de

The synthesis of organostannyl azobenzenes can be achieved through a Kelly-Stille cross-coupling reaction with a distannane reagent. nih.gov This approach is advantageous as organostannanes are generally stable and can be used in subsequent high-yielding Stille reactions. nih.govthieme-connect.de The mechanism of the Stille reaction has been extensively studied and involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 2: Comparison of Cross-Coupling Strategies for Azobenzene Functionalization

Reaction Role of Azobenzene Derivative Coupling Partner Key Intermediate
Sonogashira Electrophile Terminal Alkyne -
Stille (Direct) Electrophile Organostannane -

This table provides a conceptual comparison of the different coupling strategies.

Suzuki-Miyaura Cross-Coupling in Polymerization Contexts

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. libretexts.orgharvard.edu In the context of (E)-1-(2-iodophenyl)-2-phenyldiazene, this reaction can be utilized in polymerization processes to create polymers containing the azobenzene moiety. These polymers are of interest due to the photoisomerization properties of the azobenzene unit, which can be controlled by light. metu.edu.tr

The general mechanism of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. harvard.edu For polymerization, a bifunctional monomer is typically required. While direct polymerization of (E)-1-(2-iodophenyl)-2-phenyldiazene via Suzuki-Miyaura coupling is not extensively detailed in the provided results, the principles of the reaction can be applied. For instance, a dihaloazobenzene derivative could be reacted with a diboronic acid or its ester in a step-growth polymerization.

Strategies for Suzuki-Miyaura cross-coupling polycondensation have been developed to access π-conjugated polymers. researchgate.net These methods often employ specialized catalysts and conditions to achieve high molecular weight polymers. The use of soluble polymer supports for the palladium catalyst can facilitate catalyst recovery and reuse, which is advantageous in industrial applications. rsc.org The reaction conditions, including the choice of base and solvent, can significantly influence the outcome of the polymerization. nih.gov

Halogen-Lithium Transmetalation and Subsequent Transformations

A key transformation of (E)-1-(2-iodophenyl)-2-phenyldiazene is the halogen-lithium exchange reaction. This reaction is a cornerstone for introducing a variety of functional groups at the ortho position of the azobenzene core.

The treatment of (E)-1-(2-iodophenyl)-2-phenyldiazene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid iodine-lithium exchange. uni-muenchen.deharvard.eduimperial.ac.uk This process generates 2-lithioazobenzene, a highly reactive intermediate. oup.comgoogle.com The formation of this organolithium species is a critical step that opens the door to a wide range of subsequent chemical modifications. The reaction is typically performed in an inert solvent like diethyl ether or tetrahydrofuran.

The nucleophilic 2-lithioazobenzene intermediate readily reacts with various electrophilic organosilicon halides. oup.comresearchgate.net By treating 2-lithioazobenzene with chlorosilanes (R¹₂R²SiCl), a range of azobenzenes bearing silyl (B83357) groups at the 2-position can be synthesized in moderate to good yields. oup.comresearchgate.net

Reactant 1Reactant 2Product
2-LithioazobenzeneChlorotrimethylsilane2-(Trimethylsilyl)azobenzene
2-LithioazobenzeneDichlorodimethylsilane2,2'-Bis(azobenzene)dimethylsilane
2-LithioazobenzeneTrichloromethylsilaneTris(2-azobenzenyl)methylsilane
This table showcases the synthesis of various organosilicon azobenzene derivatives.

These organosilicon compounds are of interest for their unique electronic and structural properties, which can be fine-tuned by the nature of the substituents on the silicon atom. researchgate.net

The reaction of 2-lithioazobenzene with boron-containing electrophiles provides a direct route to organoboron azobenzene derivatives. oup.comgoogle.com For example, reacting 2-lithioazobenzene with boron trifluoride etherate or other boron halides leads to the formation of 2-borylazobenzenes. google.comrsc.org These compounds have been investigated for their interesting photophysical properties, including fluorescence, which is often quenched in traditional azobenzene derivatives. researchgate.netrsc.org The interaction between the boron atom and the nitrogen lone pair of the azo group can significantly alter the electronic structure of the molecule. researchgate.net

Reactant 1ElectrophileProduct Class
2-LithioazobenzeneBoron trifluoride etherate2-(Difluoroboryl)azobenzene
2-LithioazobenzeneBis(pentafluorophenyl)boron chloride2-[Bis(pentafluorophenyl)boryl]azobenzene
This table illustrates the synthesis of organoboron azobenzene derivatives.

Similarly to the synthesis of organosilicon and organoboron compounds, 2-lithioazobenzene can be reacted with phosphorus halides to introduce phosphorus-containing functional groups. For instance, reaction with chlorodiphenylphosphine (B86185) would yield 2-(diphenylphosphino)azobenzene. These phosphorus-containing azobenzenes can serve as ligands in coordination chemistry or as building blocks for more complex macromolecules, such as dendrimers. nih.gov The incorporation of phosphorus can impart unique properties, including altered photoisomerization behavior and potential for catalytic activity. nih.govnih.gov

Direct C-H Activation Reactions

Direct C-H activation is an increasingly important strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, as it avoids the pre-functionalization of starting materials. mt.combeilstein-journals.orgsigmaaldrich.com In the context of (E)-1-(2-iodophenyl)-2-phenyldiazene, intramolecular C-H activation reactions can lead to the formation of cyclic structures. For example, palladium-catalyzed intramolecular C-H functionalization can be used to synthesize phenanthridinones and related heterocyclic systems. nih.gov While a direct example involving (E)-1-(2-iodophenyl)-2-phenyldiazene leading to cyclization via C-H activation of the unsubstituted phenyl ring is not explicitly detailed in the provided search results, the principle is applicable. Such reactions typically involve a palladium catalyst that coordinates to the azo group, directing the C-H activation to an ortho position on the adjacent phenyl ring.

Palladium-Catalyzed Ortho-C-H Activation

The azo moiety is a well-established directing group in palladium-catalyzed C-H functionalization reactions. nih.gov The nitrogen atoms can coordinate to a palladium(II) center, positioning the catalyst to selectively activate an ortho-C-H bond of one of the aryl rings. This process typically forms a stable five-membered palladacycle intermediate, which is central to subsequent functionalization steps.

A significant transformation enabled by this strategy is the synthesis of carbazoles. While often starting from diarylamines or biaryl amides, the underlying principle involves an intramolecular C-H activation/C-N bond formation cascade. nih.govnih.gov In the context of an azobenzene derivative like (E)-1-(2-Iodophenyl)-2-phenyldiazene, a similar palladium-catalyzed cyclization can be envisioned to produce carbazole (B46965) derivatives, a class of compounds with significant biological and material science applications. nih.gov

The proposed mechanism for such a transformation would initiate with the formation of a palladacycle at the ortho-position of the unsubstituted phenyl ring. This is followed by an intramolecular cyclization. In a related process for synthesizing carbazoles from 2-acetaminobiphenyl, a Pd(II) catalyst abstracts a proton from the ortho-C-H bond, forming a palladacycle. Subsequent reductive elimination forms the C-N bond of the carbazole ring and a Pd(0) species, which is then re-oxidized to Pd(II) by an oxidant like Cu(OAc)₂ or O₂ to continue the catalytic cycle. nih.govnih.gov For (E)-1-(2-Iodophenyl)-2-phenyldiazene, the reaction would likely proceed via ortho-palladation, followed by intramolecular C-C or C-N bond formation and eventual extrusion of the N₂ group to yield the carbazole core. The C-I bond provides an additional reactive site that could be involved in tandem reactions, for example, an initial intermolecular coupling followed by an intramolecular C-H activation and cyclization.

The table below summarizes typical conditions used for palladium-catalyzed carbazole synthesis from related biaryl precursors, which illustrates the general requirements for this type of ortho-C-H activation and cyclization.

CatalystOxidant/AdditiveSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂ (5 mol%)Cu(OAc)₂ (1 equiv), O₂Toluene12099 nih.gov
Pd(OAc)₂ (5 mol%)O₂DMSO11091 nih.gov
Pd(OAc)₂ (10 mol%)K₂S₂O₈PivOH12079 organic-chemistry.org
Pd(OAc)₂ (5 mol%)Ag₂CO₃Dioxane13085 organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Carbazole Synthesis via C-H Activation.

Rhodium-Catalyzed Ortho-C-H Activation

Rhodium(III) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand such as [CpRhCl₂]₂, are highly effective catalysts for C-H activation. snnu.edu.cn Similar to palladium, the azo group in azobenzenes and related compounds serves as an excellent directing group to achieve high regioselectivity for ortho-C-H functionalization. snnu.edu.cnrsc.org A common application of this reactivity is the [4+2] annulation of arenes with unsaturated coupling partners like alkynes and alkenes. rsc.org

For a substrate like (E)-1-(2-Iodophenyl)-2-phenyldiazene, the azo group is expected to direct the rhodium catalyst to activate the ortho-C-H bonds of the unsubstituted phenyl ring. The reaction with an alkyne would then proceed via a well-established catalytic cycle to yield a benzo[c]cinnoline (B3424390) derivative.

The generally accepted mechanism for this transformation involves several key steps: snnu.edu.cnnih.gov

C-H Activation: The Rh(III) catalyst coordinates to the azo nitrogen atoms. This is followed by an irreversible, concerted metalation-deprotonation (CMD) step, often assisted by a carboxylate base (like acetate), to form a five-membered rhodacycle intermediate. This step involves the cleavage of an ortho-C-H bond on the phenyl ring.

Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. This migratory insertion expands the five-membered ring to a seven-membered rhodacycle.

Reductive Elimination: The seven-membered intermediate undergoes C-C reductive elimination, forming the new six-membered ring of the benzo[c]cinnoline product and releasing a Rh(I) species.

Catalyst Regeneration: The active Rh(III) catalyst is regenerated from the Rh(I) species by an oxidant, which is often a copper(II) or silver(I) salt.

This catalytic cycle demonstrates a powerful method for building complex polycyclic aromatic systems from simple arenes and alkynes. The high efficiency, functional group tolerance, and predictable regioselectivity make Rh(III)-catalyzed C-H activation a valuable synthetic tool. snnu.edu.cn

Below is a table summarizing typical reaction conditions for the rhodium-catalyzed annulation of azobenzenes with alkynes.

CatalystOxidantAdditiveSolventTemperature (°C)Yield (%)Ref
[CpRhCl₂]₂AgSbF₆-DCE8095 snnu.edu.cn
CpRh(MeCN)₃₂Cu(OAc)₂·H₂ONaOAcMeOH6092 snnu.edu.cn
[CpRhCl₂]₂AgOAc-t-AmylOH11089 nih.gov
[CpRhCl₂]₂n-Bu₄NOAc-Xylenes140- mdpi.com

Table 2: Representative Conditions for Rhodium-Catalyzed Annulation of Azobenzenes with Alkynes.

Photochemical and Photophysical Characteristics of E 1 2 Iodophenyl 2 Phenyldiazene

Photoisomerization Dynamics and Kinetics

The isomerization from the (E)- to the (Z)-form and back is the central photochemical process for azobenzenes. This reversible reaction allows for the control of molecular geometry using light, making these compounds attractive as molecular switches. nih.gov The process begins with the absorption of a photon, leading to an electronically excited state from which the molecule must relax, either by returning to the original isomeric state or by converting to the other.

The conversion between the (E) and (Z) isomers of azobenzene (B91143) derivatives is initiated by light absorption. Typically, irradiation with UV light populates an excited state, leading to the formation of the (Z)-isomer, while visible light can be used to drive the reverse (Z)→(E) process. researchgate.netacs.org The thermal back-reaction from the less stable (Z)-isomer to the (E)-form also occurs spontaneously in the dark. acs.org

The precise intramolecular mechanism of this photoisomerization has been a subject of extensive study and debate. Two primary pathways have been proposed acs.org:

Rotation (or Torsion): This pathway involves a twisting motion around the central N=N double bond. Computational studies suggest this is a dominant mechanism, where the molecule, after excitation to the bright S₂ (ππ) state, rapidly converts to the S₁ (nπ) state. csic.eschemrxiv.org From there, it relaxes by twisting the CNNC dihedral angle toward a conical intersection (a point of degeneracy between electronic states), which facilitates a non-radiative transition back to the ground state in either the cis or trans configuration. csic.eschemrxiv.org

Inversion (or Bending): This pathway involves an in-plane, scissor-like motion where one of the C-N=N angles widens towards a linear transition state before relaxing to the other isomer.

For many azobenzenes, including halogenated derivatives, it is accepted that both mechanisms are possible during photochemical isomerization. researchgate.netacs.org More complex, hybrid mechanisms, sometimes described as "pedal-like," have also been proposed, particularly in environments that constrain molecular motion. rsc.org

The efficiency and speed of photoisomerization are not intrinsic properties but are heavily influenced by a combination of molecular and environmental factors. Understanding these factors is key to designing photoswitches with desired characteristics.

FactorDescription of InfluenceCitation(s)
Substituent Effects Electron-donating and electron-withdrawing groups (a "push-pull" arrangement) can red-shift the absorption spectrum and modify the potential energy surfaces of the excited states, which can enhance the quantum yield of isomerization. nih.govacs.org acs.org, nih.gov
Ortho-Substitution Substituents at the ortho position, such as the iodine in (2-iodophenyl)phenyl-diazene, introduce significant steric and electronic effects. These can alter the stability of the isomers and the energy barriers between them. mcmaster.caresearchgate.net The iodine atom's size creates steric hindrance, while its high atomic number introduces the "heavy-atom effect," which can influence excited-state lifetimes. mcmaster.ca, researchgate.net
Excitation Wavelength The quantum yield of isomerization can depend on whether the S₁ (nπ) or S₂ (ππ) state is initially populated. Often, direct excitation to the S₁ state is more efficient for isomerization than excitation to the S₂ state, a violation of Kasha's rule that points to different, competing relaxation pathways from the upper excited state. acs.org, nycu.edu.tw
Solvent Properties The surrounding solvent can impact the isomerization process. Solvent viscosity, for instance, can affect excited-state lifetimes, with more viscous solvents sometimes slowing down the large-amplitude motions required for isomerization and leading to longer lifetimes. claudiozannoni.it

Table 1: Key factors that modulate the photoisomerization process in azobenzene derivatives.

CompoundSolventThermal Half-life (τ_dark)Citation(s)
1-(4-Iodophenyl)-2-phenyldiazeneDMSO> 10,000 seconds nih.gov

Table 2: Thermal relaxation timescale for the para-iodo analogue of the title compound. Ortho-substitution can significantly alter this value due to steric effects.

Excited State Processes and Energy Dissipation Mechanisms

Upon absorbing a photon, (E)-1-(2-iodophenyl)-2-phenyldiazene is promoted to an electronic excited state, primarily the S₁ (n,π) or S₂ (π,π) state. acs.orgcsic.es The molecule cannot remain in this high-energy state and must dissipate the excess energy. For most azobenzenes, the dominant and productive dissipation channel is the photoisomerization process itself, which occurs on an ultrafast timescale. nih.gov

However, the presence of the ortho-iodo substituent introduces other significant, competing deactivation pathways:

Carbon-Iodine Bond Fission: Photochemical studies on analogous aromatic iodides, such as 2-iodothiophene, show that C-I bond cleavage is a possible deactivation channel following UV excitation. escholarship.orgarxiv.org Excitation can populate dissociative electronic states (e.g., σ* states localized on the C-I bond) or states that are coupled to them. escholarship.org This can lead to the homolytic cleavage of the C-I bond, resulting in the formation of radical species. This process represents a pathway of photodecomposition that competes directly with reversible photoisomerization.

Luminescence Properties and Fluorescence Enhancement Strategies

Azobenzene and its simple derivatives are characteristically non-fluorescent or exhibit extremely low fluorescence quantum yields. rsc.org The reason for this is the highly efficient and rapid photoisomerization pathway, which acts as the principal non-radiative decay channel, effectively quenching any potential fluorescence. rsc.org Energy from the excited state is channeled into mechanical motion (isomerization) rather than being released as light.

Despite their inherently non-emissive nature, significant research has led to the development of rational design strategies to "turn on" fluorescence in azobenzene derivatives. These principles focus on suppressing the competing photoisomerization pathway, thereby allowing radiative decay (fluorescence) to occur.

StrategyMechanism of Fluorescence EnhancementCitation(s)
Restricting Isomerization Physically or chemically locking the molecule in one isomeric form prevents the major non-radiative decay channel. This can be achieved by incorporating the azo group into a rigid structure (e.g., diazocines) or through the formation of an intramolecular dative bond between a nitrogen lone pair and a boron atom. researchgate.net, rsc.org
Altering Excited State Character The formation of an N-B bond not only restricts motion but also alters the electronic structure. It can raise the energy of the "dark" n,π* state, making the π,π* state the lowest excited singlet state. Since the π,π* state is optically "bright" (allowed transition), this promotes radiative decay. rsc.org
Crystallization-Induced Emission (CIE) In the solid state, the rigid crystal lattice can physically hinder the large-amplitude twisting motion required for isomerization. This suppression of the non-radiative pathway can cause the molecules to become highly emissive upon aggregation or crystallization. researchgate.net
Aggregation Control For certain derivatives, controlling the self-assembly process to favor specific packing arrangements (e.g., J-aggregates) over others that promote quenching (H-aggregates) can lead to significant fluorescence enhancement. researchgate.net

Table 3: Established strategies for inducing or enhancing fluorescence in azobenzene-based molecules.

B-N Interaction Effects on Fluorescence Efficacy

While direct studies on the B-N interaction effects on the fluorescence of (E)-1-(2-iodophenyl)-2-phenyldiazene are not extensively detailed in the provided context, we can infer some general principles from related compounds. The introduction of boron-containing moieties into azobenzene structures can create photoactive boron-nitrogen-carbon hybrids. umons.ac.be

In such systems, the interaction between the boron atom and the nitrogen atoms of the diazene (B1210634) group can influence the electronic properties of the molecule, thereby affecting its fluorescence. For example, the formation of azo-borazines leads to compounds with reversible E/Z photoisomerization. umons.ac.be The fluorescence properties of these hybrid materials can be modulated by factors such as solvent polarity, which can induce intramolecular charge transfer (ICT). umons.ac.be

Research on other azobenzene derivatives has shown that the incorporation of a borazine (B1220974) core can lead to non-planar arrangements of the azobenzene units, which in turn affects their photophysical properties. umons.ac.be These structural changes can influence the energy levels of the molecule and, consequently, its fluorescence efficacy.

Photostability and Degradation Studies

The photostability of azobenzene derivatives is a critical parameter, especially for applications that require repeated photoisomerization cycles. acs.org The presence of substituents can impact the fatigue resistance of these photoswitches. acs.org

For ortho-halogenated azobenzenes, the stability of the photoexcited state can be influenced by the type of halogen. d-nb.info Studies on similar compounds have investigated their fatigue upon multiple photoisomerization cycles, often in the presence of reducing agents like glutathione (B108866) (GSH) to simulate biological environments. acs.org

Coordination Chemistry and Ligand Properties of E 1 2 Iodophenyl 2 Phenyldiazene Derivatives

Intramolecular Coordination with Main Group Elements

The nitrogen atoms of the azo group in (2-iodophenyl)phenyl-diazene derivatives possess lone pairs of electrons that can engage in intramolecular coordination with Lewis acidic main group elements. This interaction leads to the formation of hypercoordinate species with distinct structural and electronic properties.

Organosilicon compounds featuring a 2-(phenylazo)phenyl group can exhibit intramolecular coordination between a nitrogen atom of the azo group and the silicon center. jst.go.jp This interaction can induce a reversible switch in the coordination state of the silicon atom, typically between a standard tetracoordinate state and a highly reactive pentacoordinate state. jst.go.jp The formation and strength of this dative N→Si bond are heavily influenced by the substituents on the silicon atom.

Research on 2,2′-disilylazobenzenes has shown that the presence of electronegative atoms, such as fluorine, on the silicon increases its electrophilicity, thereby promoting the formation of a stable N···Si dative bond. rsc.org X-ray crystallographic analysis and 29Si NMR spectroscopy have confirmed the existence of double intramolecular N···Si coordination in compounds like bis(fluorodimethylsilyl) and bis(trifluorosilyl) derivatives. rsc.orgrsc.org This coordination significantly perturbs the electronic structure of the azobenzene (B91143) core. Density Functional Theory (DFT) calculations reveal that the N···Si interaction stabilizes the nitrogen lone-pair (n) orbital and also lowers the energy of the π* orbital through σ–π conjugation. rsc.org This alteration of orbital energies can invert the typical order of the n,π* and π,π* electronic transitions, leading to unusual photophysical properties such as fluorescence. rsc.orgrsc.org Despite the stability of the N···Si bond, it is often weak enough to be cleaved upon photoexcitation, allowing the molecule to undergo E/Z photoisomerization. rsc.orgrsc.org

Table 1: Influence of Silicon Substituents on N···Si Coordination in (E)-2,2′-Disilylazobenzene Derivatives

Silicon SubstituentN···Si Interatomic Distance (Å)Silicon Coordination StateObserved PropertiesReference
-Si(CH₃)₂F2.585(3)Weakly PentacoordinateBathochromic shift in π,π* transition rsc.org
-SiF₃2.367(4)Strongly PentacoordinateBathochromic shift, Yellow-green fluorescence, Photoisomerization rsc.orgrsc.org

Similar to silicon, the boron atom in 2-(phenylazo)phenylboranes can accept a lone pair from an azo nitrogen, forming an intramolecular N→B coordination bond. researchgate.net This interaction is governed by the electron-donating or -withdrawing nature of the substituents on both the boron atom and the azobenzene moiety. researchgate.net The formation of the N→B bond creates a more rigid structure that can inhibit the photoisomerization process. semanticscholar.org

This coordination significantly perturbs the molecule's frontier orbitals. semanticscholar.orgarxiv.org Engaging the nitrogen lone pair in a dative bond with boron lowers its energy level, which can lead to significant fluorescence. semanticscholar.org Furthermore, the N→B interaction allows for the photoswitching of the boron center's coordination number and, consequently, its Lewis acidity. acs.org For instance, a catecholborane bearing a 2-(phenylazo)phenyl group exists with a tetracoordinate boron center due to the N→B bond. acs.org Upon photoisomerization to the Z-isomer, this bond can be cleaved, resulting in a more Lewis acidic tricoordinate boron atom. researchgate.netacs.org This reversible change in Lewis acidity, controlled by light, demonstrates the sophisticated functional properties that arise from boron-azo coordination.

Table 2: Effect of Boron-Azo Coordination on Molecular Properties

SystemCoordination State of BoronKey ImpactReference
Substituted 2-(Phenylazo)phenylboranesSwitches between 3 and 4Interaction strength determines photoisomerization behavior. researchgate.net
Catecholborane with 2-(phenylazo)phenyl groupSwitches between 3 (Z-isomer) and 4 (E-isomer)Photoswitching of Lewis acidity by a factor of >300. acs.org
General Boron-Substituted AzobenzenesTetracoordinate (N→B bond)Perturbs orbital energy levels, leading to fluorescence. semanticscholar.orgarxiv.org

The 2-iodoazobenzene scaffold is a valuable precursor for synthesizing phosphine-containing ligands. rsc.orgacs.org The synthesis often involves a halogen-lithium exchange at the ortho-position, followed by trapping the resulting organolithium species with a suitable chlorophosphine. researchgate.net For example, tris(p-azobenzene)phosphane has been synthesized from 4-iodoazobenzene (B1619075) and phosphorus trichloride (B1173362) after lithiation. rsc.org These phosphine-azobenzene compounds are of significant interest as their electronic and steric properties can be modulated by light. researchgate.net The reversible E/Z isomerization of the azobenzene unit alters the geometry and electron-donating ability of the phosphine, making them photoswitchable ligands for controlling catalytic processes and the properties of coordination compounds. researchgate.net

Role of the Azo Group as a Nucleophilic and Electrophilic Site

The azo group (–N=N–) in (2-iodophenyl)phenyl- and related azobenzene derivatives exhibits dual reactivity, functioning as both a nucleophilic and an electrophilic center depending on the reaction conditions.

The lone pairs on the nitrogen atoms confer nucleophilic character, as demonstrated by the coordination to Lewis acidic main group elements like silicon and boron discussed previously. rsc.orgresearchgate.net In these interactions, the azo nitrogen acts as a Lewis base, donating an electron pair.

Conversely, the azo group can behave as an electrophilic site. The N=N double bond can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds, leading to the formation of trisubstituted hydrazines after hydrolysis. ntu.edu.sg Furthermore, the azo group is electron-withdrawing, which can activate the attached aromatic ring towards nucleophilic aromatic substitution. nih.gov Studies have shown that an ortho-azo substituent can assist in the substitution of halogen atoms by nucleophiles like alkylthiolates under mild conditions. nih.gov The initial step in the synthesis of many azo compounds, the azo coupling reaction, involves an aryl diazonium cation acting as a potent electrophile that is attacked by an electron-rich aromatic ring. wikipedia.orgwalshmedicalmedia.com

Application as Ligands in Transition Metal Catalysis

Derivatives of (2-iodophenyl)phenyl-diazene, particularly those functionalized with coordinating groups like phosphines, serve as effective ligands in transition metal catalysis. thieme-connect.com The ability of the azobenzene unit to isomerize under light irradiation provides a mechanism for externally controlling the catalytic activity of the metal center. thieme-connect.com

Palladium complexes incorporating azobenzene-based ligands have been successfully employed in various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions. thieme-connect.com The E/Z isomerization of the azobenzene ligand can alter the steric environment and electronic properties at the metal center, thereby modulating the catalyst's activity and selectivity. For instance, a change in the ligand's geometry can influence substrate binding, the rate of reductive elimination, or the stability of the catalytic species. Azobenzene-phosphine ligands have also been used to form ruthenium complexes, indicating their versatility across different transition metals for potential catalytic applications. rsc.org This photoswitchable behavior opens pathways for developing "smart" catalysts whose activity can be turned on or off with a light stimulus, offering precise control over chemical transformations. thieme-connect.com

Computational and Theoretical Chemistry Studies of E 1 2 Iodophenyl 2 Phenyldiazene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. They provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (E)-1-(2-iodophenyl)-2-phenyldiazene, DFT calculations would typically be performed to optimize the molecular geometry in the gas phase and to calculate its electronic properties. The results would then be compared with the experimental X-ray diffraction data to assess the accuracy of the chosen computational level of theory (functional and basis set). nih.govresearchgate.net

Calculations for the ground state (S₀) would yield the minimum energy conformation, dipole moment, and atomic charges. Investigating the excited states, often using Time-Dependent DFT (TD-DFT), is crucial for understanding the molecule's response to light, including its photoisomerization potential from the stable trans form to the cis form. nih.gov For related azobenzene (B91143) systems, functionals like B3LYP, ωB97M-D4, and M06 have been successfully employed. chemrxiv.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic transitions. researchgate.netresearchgate.net The energy, shape, and distribution of these orbitals determine the molecule's ability to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO). uio.no

An FMO analysis for (E)-1-(2-iodophenyl)-2-phenyldiazene would reveal how the iodine substituent influences the electronic landscape. Specifically, it would show the localization of the HOMO and LUMO across the azobenzene core and the phenyl rings. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of its lowest-energy electronic transition (n → π*). researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Generic Azobenzene Derivative This table is illustrative and based on general knowledge of azobenzenes, as specific data for (E)-1-(2-iodophenyl)-2-phenyldiazene is not available.

OrbitalTypical Energy (eV)Description
LUMO+1 -1.0 to -1.5π* orbital distributed over the phenyl rings
LUMO -2.0 to -2.5π* orbital primarily located on the -N=N- azo bridge
HOMO -5.5 to -6.5n orbital (non-bonding) localized on the nitrogen atoms
HOMO-1 -6.5 to -7.0π orbital distributed across the entire molecule

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule and the energy associated with its different conformations are critical for determining its properties and reactivity.

Free Energy Landscape Mapping for Reactivity Prediction

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. acs.org For (E)-1-(2-iodophenyl)-2-phenyldiazene, a PES could be generated by systematically varying key dihedral angles, such as the rotation around the C-N and N=N bonds, to identify stable conformers, transition states, and rotational energy barriers. acs.org This mapping is crucial for predicting the molecule's dynamic behavior and the feasibility of isomerization pathways. Understanding the free energy landscape can provide insights into reaction mechanisms, such as the light-induced E/Z (trans/cis) isomerization, which is characteristic of azobenzenes. researchgate.net

Spectroscopic Property Simulations and Validation

Computational methods can predict spectroscopic properties, which can then be validated against experimental measurements. For (E)-1-(2-iodophenyl)-2-phenyldiazene, simulating its UV-Visible spectrum using TD-DFT would be a key application. chemrxiv.org The simulation would predict the wavelengths of maximum absorbance (λmax) for the characteristic n → π* and π → π* electronic transitions of the azo group. Comparing the simulated spectrum to an experimentally measured one would provide a stringent test of the computational model's ability to describe the molecule's excited states accurately. researchgate.net

Mechanistic Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms at a molecular level. For (E)-1-(2-iodophenyl)-2-phenyldiazene, this could involve modeling its participation in reactions such as cyclizations or its behavior as a photoswitch. researchgate.netlookchem.com For instance, in related 2-alkynylazobenzenes, DFT calculations have been used to map the reaction coordinate for photocatalytic cyclization reactions, identifying transition states and intermediates along the reaction pathway. researchgate.netmcmaster.ca A similar approach for the iodo-substituted analog could clarify how the iodine atom influences reaction barriers and product stability, for example, in palladium-catalyzed coupling reactions where it might serve as a leaving group. rsc.org

Advanced Applications in Stimuli Responsive Systems and Catalysis

Integration into Photoresponsive Molecular Devices

The integration of Diazene (B1210634), (2-iodophenyl)phenyl- into molecular devices leverages its fundamental photo-switching capabilities to create components that can be controlled by light.

Diazene, (2-iodophenyl)phenyl- serves as a core photochromic unit in the design of molecular switches. escholarship.orgnih.gov The fundamental principle behind its function lies in the reversible trans-cis isomerization of the azobenzene (B91143) group when irradiated with specific wavelengths of light. escholarship.orgelifesciences.org The thermodynamically stable trans isomer can be converted to the higher-energy cis isomer, and this process is typically reversible either by irradiation with a different wavelength of light or through thermal relaxation. This switching is accompanied by a significant change in molecular geometry, from a relatively linear trans form to a bent cis form.

The design of effective molecular switches based on this compound focuses on ensuring high efficiency in both the forward and reverse photo-induced reactions, which allows for a high concentration of either isomer to be achieved under specific light conditions. nih.gov The presence of the iodo-substituent can influence the photophysical properties, such as the absorption spectra and the thermal half-life of the cis isomer, which are critical parameters for the functionality of the molecular switch. For instance, Diazene, (2-iodophenyl)phenyl- has been utilized as a precursor in the synthesis of more complex photoswitchable molecules, such as those targeting G protein-coupled receptors, highlighting its role as a reliable photochromic core. ub.edu

PropertyDescriptionReference
Switching MechanismReversible trans-cis photoisomerization of the azobenzene unit. escholarship.orgelifesciences.org
StimulusUV and visible light. nih.gov
Key FeatureSignificant change in molecular geometry between isomers. escholarship.org
ApplicationCore component of photoresponsive molecular tools. ub.edu

The substantial change in molecular shape that accompanies the photoisomerization of Diazene, (2-iodophenyl)phenyl- can be harnessed to generate mechanical work at the nanoscale, leading to the development of photoresponsive actuators. researchgate.net When these molecular switches are incorporated into a polymer matrix or a liquid crystal, the collective isomerization of many molecules can induce a macroscopic change in the material's shape or volume. researchgate.netwindows.net

The principle involves the transfer of molecular motion to the bulk material. For example, the contraction and expansion of a polymer chain can be triggered by the isomerization of embedded azobenzene units. While specific actuators based solely on Diazene, (2-iodophenyl)phenyl- are not extensively documented, the general principle is well-established for iodoazobenzene derivatives. researchgate.net The engineering of such actuators requires careful consideration of the interface between the photoswitchable molecule and the surrounding matrix to ensure efficient energy transfer and a cooperative mechanical response.

Photoswitchable Organocatalysis

The application of Diazene, (2-iodophenyl)phenyl- and its derivatives in organocatalysis allows for the dynamic and reversible control of catalytic activity using light as a non-invasive external stimulus. nih.gov

A key strategy in photoswitchable organocatalysis is the principle of reversible steric shielding. nih.govmaterialscloud.org In this approach, the photoisomerization of an azobenzene unit, such as Diazene, (2-iodophenyl)phenyl-, is used to control the access of substrates to the active site of a catalyst. nih.govacs.org

The trans and cis isomers of the azobenzene moiety possess significantly different three-dimensional structures. The more linear and planar trans isomer can be designed to block the catalytic center, rendering the catalyst in an "OFF" state. nih.govacs.org Upon irradiation with a specific wavelength of light, isomerization to the bent cis form occurs. This geometric change can move the shielding part of the molecule away from the active site, thus activating the catalyst to an "ON" state. nih.govacs.org This strategy relies on a direct correlation between the isomeric state of the photoswitch and the catalytic activity. While this principle has been demonstrated with various azobenzene-containing organocatalysts, the specific application of Diazene, (2-iodophenyl)phenyl- in this context is a promising area for further research. nih.gov

IsomerSteric ProfileCatalytic State
transLarger steric hindranceOFF (shielded)
cisReduced steric hindranceON (deshielded)

The electronic properties of the azobenzene unit also change upon photoisomerization, which can be exploited to modulate the Lewis acidity of a catalytic center. While direct modulation of Lewis acidity using the photoisomerization of Diazene, (2-iodophenyl)phenyl- is not yet a widely reported application, the underlying principles suggest its feasibility. The electron density and distribution within the molecule differ between the trans and cis isomers. If the azobenzene moiety is in close proximity to or conjugated with a Lewis acidic center, its isomerization could alter the electron-withdrawing or -donating character of the ligand framework, thereby tuning the Lewis acidity of the catalyst. This would allow for the reversible control of reactions that are catalyzed by Lewis acids.

Photoinduced Structural and Conformational Changes in Materials

The incorporation of Diazene, (2-iodophenyl)phenyl- into materials can impart them with photoresponsive properties, leading to light-controllable structural and conformational changes. This has been demonstrated in the field of liquid crystals and advanced polymers.

Research has shown that derivatives of Diazene, (2-iodophenyl)phenyl-, such as (E)-1-(4'-(octyloxy)phenyl)-2-(2,3,5,6-tetrafluoro-4-iodophenyl)diazene, can be used to create photoresponsive halogen-bonded liquid crystals. acs.org In such systems, the photoisomerization of the azobenzene unit disrupts the delicate intermolecular interactions, such as halogen bonding, that are responsible for the liquid crystalline phase. This can lead to a light-induced phase transition or a change in the alignment of the liquid crystal molecules. acs.org

Furthermore, 1,2-bis(3-iodophenyl)diazene has been used as a building block for the synthesis of platinum(II) di-ynes and poly-ynes. core.ac.uk These materials exhibit reversible photoisomerization in solution, which leads to changes in their conformation and electronic properties. core.ac.uk Such photoinduced structural modifications are crucial for the development of smart materials with applications in optical data storage and other photo-controlled devices.

Material SystemPhotoinduced EffectPotential ApplicationReference
Halogen-bonded Liquid CrystalsDisruption of intermolecular interactions, phase transitions.Light-controllable optical shutters, sensors. acs.org
Platinum(II) Di-ynes and Poly-ynesReversible conformational and electronic property changes.Optical data storage, molecular electronics. core.ac.uk

Q & A

Q. What are the established synthetic routes for diazene, (2-iodophenyl)phenyl-, and how do reaction conditions influence yield and purity?

The synthesis typically involves diazotization and coupling reactions. For example, (E)-2-hydroxy-5-((2-iodophenyl)diazenyl)benzoic acid was synthesized from 2-iodophenyl diazene (0.5 g, 5 mmol) under acidic conditions, yielding 40% as a white solid with a melting point confirmed via differential scanning calorimetry. Key parameters include temperature control (room temperature for coupling) and stoichiometric ratios to minimize byproducts like unreacted diazene or over-iodinated derivatives. Spectral validation via IR (N=N stretch at 1443 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.19–7.53 ppm in DMSO-d₆) is critical .

Q. How is the molecular and crystal structure of diazene, (2-iodophenyl)phenyl- characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, supported by software like Mercury for visualization and analysis. For diazenes, bond angles and torsion angles between the azo group (N=N) and aromatic rings are key metrics. Computational pre-validation using density functional theory (DFT) can guide experimental refinement, particularly for resolving disorder in iodine substituents . Elemental analysis (e.g., C, H, N percentages) and mass spectrometry further confirm molecular composition .

Q. What are the stability profiles of diazene, (2-iodophenyl)phenyl- under varying pH, temperature, and light exposure?

Photochemical stability is a major concern: UV-Vis studies show rapid N=N bond cleavage under 365 nm light due to the dissociative ¹n,π* state. Quantum yields for decomposition (Φ~0.76) indicate high photosensitivity, necessitating dark storage. Thermal gravimetric analysis (TGA) reveals stability up to 150°C, while acidic conditions (pH < 3) promote protonation at the azo group, altering reactivity .

Advanced Research Questions

Q. How does the 2-iodophenyl substituent influence the reaction mechanisms of diazene, (2-iodophenyl)phenyl- in photochemical vs. thermal pathways?

The iodine atom acts as a heavy atom, enhancing spin-orbit coupling and intersystem crossing rates (κisc = 4.8 × 10⁹ s⁻¹). This promotes triplet-state formation, critical for photoinduced C-N bond cleavage. In contrast, thermolysis favors concerted decomposition via [3,3]-sigmatropic rearrangements, as evidenced by deuterium isotope tracing in tosylhydrazone intermediates . Comparative studies with non-halogenated analogs (e.g., diphenyldiazene) highlight iodine’s role in stabilizing transition states through inductive effects .

Q. What computational strategies are effective for modeling diazene, (2-iodophenyl)phenyl- isomerization and reaction energetics?

Coupled-cluster theory (CCSD(T)) and DFT (e.g., B3LYP/6-311++G**) map potential energy surfaces for isomerization. For example, quantum simulations of diazene’s cis-trans isomerization on the Sycamore processor achieved agreement with classical methods (RMSD < 0.1 Å), validating hybrid quantum-classical approaches for larger systems. Solvent effects (PCM models) and relativistic corrections (for iodine) are essential for accuracy .

Q. How do experimental and computational data for diazene, (2-iodophenyl)phenyl- photodynamics align or contradict?

Time-resolved transient absorption spectroscopy (μs flash photolysis) reveals a 3.5 ps lifetime for the ¹π,π* state, consistent with DFT-predicted energy barriers for N=N dissociation. Discrepancies arise in predicting intersystem crossing efficiency: experimental Φisc = 1.6% vs. theoretical estimates of 5–10%, suggesting unaccounted non-radiative decay pathways .

Q. What interdisciplinary applications exist for diazene, (2-iodophenyl)phenyl- beyond synthetic chemistry?

  • Combustion Modeling : Diazene derivatives serve as intermediates in amine fuel combustion. Kinetic studies using shock tubes and laser diagnostics quantify reaction rates (e.g., N₂H₂ + O₂ → products) .
  • Quantum Computing : Simulating isomerization pathways on quantum processors (e.g., Google’s Sycamore) benchmarks hardware for complex reaction dynamics .
  • Materials Science : Azo-based polymers incorporating iodine show tunable photoresponsiveness for smart coatings .

Methodological Recommendations

  • For Synthesis : Optimize diazotization pH (2–3) to balance iodine stability and reaction rate .
  • For Computational Studies : Include relativistic pseudopotentials for iodine and solvent cavity models (e.g., SMD) for polar aprotic solvents .
  • For Mechanistic Analysis : Use isotopic labeling (²H/¹H) to trace hydrogen transfer in decomposition pathways .

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